N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-dimethoxybenzamide
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Overview
Description
2,4-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole and thiazole ring fused together, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing the mixture in an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2,4-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities.
1,2,4-Triazolopyrimidines: Exhibits antitumor, antimalarial, and antimicrobial properties.
Uniqueness
2,4-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is unique due to its fused triazole-thiazole ring system, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H14N4O3S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C13H14N4O3S/c1-19-8-3-4-9(10(7-8)20-2)11(18)14-12-15-16-13-17(12)5-6-21-13/h3-4,7H,5-6H2,1-2H3,(H,14,15,18) |
InChI Key |
SIEXTXRGLUSIEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C3N2CCS3)OC |
Origin of Product |
United States |
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